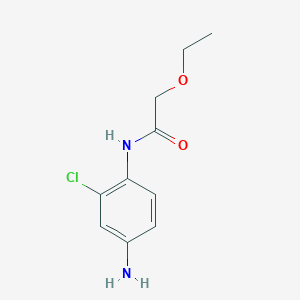

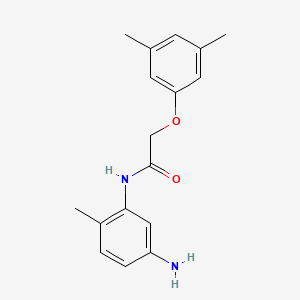

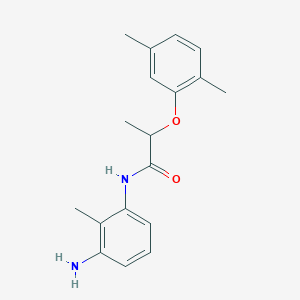

N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide is a compound that can be inferred to have potential biological activity based on the structural similarity to other compounds with known biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with substituted acetamide groups and aromatic rings have been synthesized and studied for various properties, including hydrogen bonding and potential biological activities such as anticancer properties and enzyme inhibition.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from substituted phenols or aminophenols. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were synthesized from various 2-amino-nitrophenols and chlorophenols through the formation of an amide linkage with a ((4-methylbenzenesulfonyl)amino)acetyl chloride derivative . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods suggest that the synthesis of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide would likely involve the formation of an amide bond between an appropriate chloro-substituted aniline and an ethoxyacetic acid derivative under similar conditions.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of aromatic rings and amide linkages, which are crucial for their biological activity. X-ray crystallography has been used to determine the molecular structure of some of these compounds, revealing the presence of intermolecular and intramolecular hydrogen bonds that can influence their stability and reactivity . The presence of substituents on the aromatic ring and the nature of the amide linkage can significantly affect the electronic behavior of these molecules, as evidenced by Nuclear Overhauser Effect (NBO) studies .

Chemical Reactions Analysis

The chemical reactivity of such compounds is often influenced by the presence of functional groups that can participate in various chemical reactions. For example, the amide group can engage in hydrogen bonding, which can be crucial for the biological activity of the compound. The substituted aromatic rings may also undergo electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. Spectroscopic techniques like NMR, IR, and mass spectrometry are commonly used to characterize these properties. Variable temperature NMR experiments have provided evidence for hydrogen bonding in solution for some of these compounds . The crystal structure analysis has revealed the unit cell parameters and the type of crystal system in which these compounds crystallize . The synthesized compounds have also been screened for biological activities, such as enzyme inhibition, which is indicative of their potential as therapeutic agents .

Mecanismo De Acción

There is a study that reported a series of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues as potent human adenovirus (HAdV) inhibitors . Although this is not the exact compound you’re asking about, it may provide some insight into potential mechanisms of action for similar compounds.

Propiedades

IUPAC Name |

N-(4-amino-2-chlorophenyl)-2-ethoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-2-15-6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,2,6,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVBSZTXMQKJET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=C(C=C(C=C1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257683 |

Source

|

| Record name | N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide | |

CAS RN |

954577-98-1 |

Source

|

| Record name | N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954577-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318057.png)

![{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318061.png)

![{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318066.png)

![3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1318082.png)

![3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1318084.png)